N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide
Description
N-[4-({[1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a 3,4-dichlorobenzyl group at position 1. The amino group at position 3 is linked via a sulfonamide bridge to a para-substituted phenylacetamide moiety. Key structural features include:
- Pyridinone ring: A 6-oxo-1,6-dihydropyridine system, which may engage in hydrogen bonding or π-stacking.
- Sulfonamide linkage: Enhances polarity and hydrogen-bonding capacity compared to simple amides.
- Acetamide terminus: A common pharmacophore in bioactive molecules, often associated with target binding.
Properties
IUPAC Name |
N-[4-[[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-13(26)23-15-3-6-17(7-4-15)30(28,29)24-16-5-9-20(27)25(12-16)11-14-2-8-18(21)19(22)10-14/h2-10,12,24H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUNUSOPUHULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the pyridine derivative.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Acetylation: Finally, the phenyl ring is acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, acyl chlorides.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or thiols from nitro or sulfonamide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in treating diseases where enzyme inhibition is beneficial. It has shown promise in preclinical studies for conditions like cancer and bacterial infections.
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the natural substrate of the enzyme, binding to the active site and inhibiting its activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the provided evidence:
Table 1: Structural and Functional Comparison
Key Comparisons:
Dichlorophenyl Substituents :
- The target compound and ’s compound share the 3,4-dichlorophenyl group, which is associated with hydrophobic interactions and halogen bonding. However, the target’s dichlorobenzyl group (CH₂-linked) offers greater rotational freedom compared to ’s directly attached dichlorophenyl .
Core Heterocycles: The target’s pyridinone ring (6-oxo-1,6-dihydropyridine) differs from ’s pyrazolyl ring and ’s benzodioxin.
This may influence solubility and target selectivity.
Conformational Behavior :
- ’s compound exhibits three distinct conformers in its crystal structure due to steric repulsion between the dichlorophenyl and pyrazolyl groups, leading to dimerization via N–H⋯O bonds . The target’s sulfonamide group likely promotes similar intermolecular interactions but with different geometry.
Synthetic Routes :
- ’s compound was synthesized via carbodiimide-mediated coupling, a method common for amides. The target’s sulfonamide linkage would require sulfonation or sulfonyl chloride intermediates, suggesting a more complex synthesis .
Potential Implications:
- Bioactivity : The dichlorophenyl and sulfonamide groups in the target compound may enhance binding to targets like kinases or GPCRs, which often interact with halogenated motifs.
- Solubility : ’s benzodioxin-containing compound likely has improved aqueous solubility compared to the target’s dichlorobenzyl group, which is more lipophilic.
- Stability: The pyridinone core in the target compound may offer greater metabolic stability than ’s pyrazolyl-acetamide, which could undergo hydrolysis.
Notes
- Structural Diversity: Despite shared dichlorophenyl/acetamide motifs, minor changes in core heterocycles (pyridinone vs. pyrazolyl) or linkers (sulfonamide vs. amide) significantly alter physicochemical and binding properties.
- Research Limitations : Compounds in and are labeled for research use only, emphasizing the need for further validation of the target compound’s biological activity .
- Conformational Analysis : highlights the role of steric and hydrogen-bonding effects in molecular packing, a consideration for crystallography or formulation studies of the target compound .
Biological Activity
N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H19Cl2N3O3S
- Molecular Weight : 446.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a dichlorobenzyl group attached to a pyridine derivative, which is known for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Bactericidal |
| Escherichia coli | 62.5 - 125 μM | Bactericidal |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.108 - 62.216 μg/mL | Bactericidal |
The compound has demonstrated bactericidal activity by inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production in bacterial cells .
The mechanism of action involves the compound's ability to bind to specific enzymes and disrupt critical biological processes in bacteria. It primarily targets:
- Protein Synthesis : By inhibiting ribosomal function.
- Cell Wall Synthesis : Disrupting peptidoglycan formation.
In vitro studies indicate that the compound can also inhibit biofilm formation in resistant strains like MRSA, making it a potential candidate for treating chronic infections associated with biofilms .
Study on MRSA Inhibition
A recent study evaluated the effectiveness of this compound against MRSA biofilms. The results indicated:
- Biofilm Minimum Inhibitory Concentration (MBIC) : 62.216 μg/mL
- Biofilm Minimum Eradication Concentration (MBEC) : 124.432 μg/mL
These findings suggest that the compound could be effective in managing infections caused by biofilm-forming bacteria, which are notoriously difficult to treat .
Potential Therapeutic Applications
Given its broad-spectrum antibacterial activity and ability to inhibit biofilm formation, this compound holds promise for various therapeutic applications:
- Treatment of Resistant Infections : Particularly those caused by MRSA.
- Chronic Wound Management : Due to its efficacy against biofilms.
- Combination Therapy : Potential use alongside existing antibiotics to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
